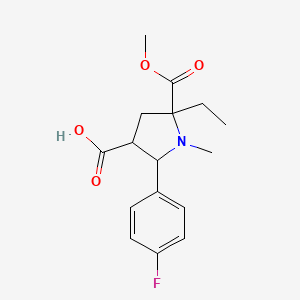

5-Ethyl-2-(4-fluorophenyl)-5-(methoxycarbonyl)-1-methyl-3-pyrrolidinecarboxylic acid

Description

Properties

IUPAC Name |

5-ethyl-2-(4-fluorophenyl)-5-methoxycarbonyl-1-methylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FNO4/c1-4-16(15(21)22-3)9-12(14(19)20)13(18(16)2)10-5-7-11(17)8-6-10/h5-8,12-13H,4,9H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNSHFZHNUXUHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(C(N1C)C2=CC=C(C=C2)F)C(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Ethyl-2-(4-fluorophenyl)-5-(methoxycarbonyl)-1-methyl-3-pyrrolidinecarboxylic acid is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₆H₂₀FNO₄

- Molecular Weight : 309.33 g/mol

- CAS Number : 1212422-00-8

Biological Activity Overview

The compound exhibits a range of biological activities primarily through its interaction with specific receptors and enzymes. Its structure suggests potential roles in various therapeutic areas, including antiviral and anticancer applications.

- Antiviral Activity : Preliminary studies indicate that derivatives of this compound may inhibit viral replication by targeting viral envelope proteins, similar to other compounds evaluated in antiviral research .

- Receptor Modulation : The compound may act as a modulator for certain receptors involved in metabolic pathways, potentially influencing body weight regulation and energy homeostasis .

Antiviral Studies

A notable study evaluated the antiviral efficacy of various compounds against flavivirus infections. Although specific data on this compound was not highlighted, the structure's similarity to effective antiviral agents suggests it could possess comparable properties. The study reported compounds that showed over 50% inhibitory activity at concentrations around 50 µM, with detailed bioassay results summarized in Table 1 below:

| Compound | EC50 (µM) | CC50 (µM) | TI (Therapeutic Index) |

|---|---|---|---|

| Compound A | 0.9 ± 0.7 | 153 ± 35 | 170 |

| Compound B | >50 | Not Determined | Not Applicable |

Note: EC50 is the concentration required for 50% inhibition of viral replication, while CC50 indicates the concentration causing 50% cytotoxicity .

Case Studies

A case study involving related compounds demonstrated their effectiveness in inhibiting yellow fever virus replication, providing a framework for assessing the biological activity of structurally similar molecules like 5-Ethyl-2-(4-fluorophenyl)-5-(methoxycarbonyl)-1-methyl-3-pyrrolidinecarboxylic acid. The results indicated a promising therapeutic index, suggesting a favorable safety profile for further development .

Scientific Research Applications

Drug Development

The compound's structure suggests it may have potential as a pharmaceutical agent due to the presence of the fluorophenyl group, which is known to enhance biological activity in drug design. Fluorinated compounds often exhibit improved metabolic stability and bioavailability, making them attractive candidates in drug development .

Inhibition of Biological Targets

Research indicates that compounds similar to 5-Ethyl-2-(4-fluorophenyl)-5-(methoxycarbonyl)-1-methyl-3-pyrrolidinecarboxylic acid may inhibit specific biological targets such as matrix metalloproteinases (MMPs), which are implicated in various diseases including cancer and arthritis. Inhibiting MMPs can provide therapeutic benefits in conditions characterized by excessive tissue remodeling .

Cancer Therapy

The compound's potential role in cancer therapy is supported by studies showing that structurally related compounds can disrupt cancer cell proliferation and migration. The ability to modify the compound's structure may lead to enhanced efficacy against tumor cells, particularly those expressing PD-L1, a protein involved in immune evasion by tumors .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of similar compounds with promising results:

- In Vitro Studies : Compounds with similar structural motifs were tested for their ability to inhibit PD-L1 interactions with PD-1, demonstrating significant activity at low concentrations. This suggests a potential application for immune checkpoint blockade therapies .

- Metabolic Stability : The metabolic fate of fluorinated compounds has been analyzed using models like Cunninghamella elegans, revealing insights into biotransformation pathways that can inform drug design strategies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. Modifications to the pyrrolidine ring or the introduction of different substituents on the phenyl group can significantly affect biological activity:

| Modification Type | Effect on Activity |

|---|---|

| Fluorine Substitution | Enhances metabolic stability |

| Alkyl Chain Variation | Alters lipophilicity and solubility |

| Functional Group Addition | Potentially increases target specificity |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related molecules from the provided evidence and general chemical databases:

Structural and Functional Analysis:

Core Heterocycle: Pyrrolidine (Target): Smaller 5-membered ring with one nitrogen atom, offering moderate rigidity compared to 6-membered piperazine (). Thiazolidine (): Sulfur atom enhances electronegativity, often linked to antioxidant activity.

Substituent Effects :

- Fluorophenyl vs. Methoxyphenyl : The 4-fluorophenyl group in the target compound improves bioavailability and binding affinity compared to the 4-methoxyphenyl group in , which may increase solubility but reduce potency.

- Ester vs. Carboxylic Acid : The methoxycarbonyl group in the target compound likely serves as a prodrug, unlike the ethyl carboxylate in , which retains ester functionality without inherent acidity.

Pharmacokinetic Considerations: The 3-carboxylic acid in the target compound enhances aqueous solubility, critical for oral bioavailability, whereas the benzimidazole core in increases lipophilicity, favoring blood-brain barrier penetration.

Research Findings and Hypotheses

- Comparative Stability : Pyrrolidine derivatives generally exhibit better metabolic stability than imidazolidines () but may be less stable than thiazolidines () due to sulfur’s radical-scavenging properties.

- Synthetic Accessibility : The fluorophenyl and methoxycarbonyl groups are synthetically tractable via cross-coupling and esterification reactions, as inferred from ’s synthetic route.

Preparation Methods

Pyrrolidine Ring Formation and Substitution

The pyrrolidine core is often synthesized via cyclization reactions starting from amino acid derivatives or through ring-closing reactions involving amino alcohols or amino esters. A common approach includes:

- Starting from a suitable amino acid or amino ester precursor,

- Alkylation or acylation to introduce the ethyl and methyl groups,

- Cyclization under acidic or basic conditions to form the pyrrolidine ring.

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl substituent is typically introduced via:

- Nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) using 4-fluorophenyl halides or boronic acids,

- Direct aromatic substitution on a preformed pyrrolidine ring if reactive sites are available.

Installation of Methoxycarbonyl and Carboxylic Acid Groups

The methoxycarbonyl group (ester) and carboxylic acid are introduced through:

- Esterification of carboxylic acid precursors using methanol and acid catalysts,

- Selective hydrolysis of esters to carboxylic acids or vice versa,

- Use of protecting groups to differentiate between the two functionalities during synthesis.

Representative Reaction Conditions and Yields

Although specific data for this compound are scarce, analogous syntheses report:

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pyrrolidine ring formation | Cyclization | Amino ester precursor, acid/base catalysis, reflux | 60-80 | Control of stereochemistry critical |

| 4-Fluorophenyl introduction | Cross-coupling (Suzuki) | 4-fluorophenylboronic acid, Pd catalyst, base, solvent (e.g., toluene) | 70-85 | Requires inert atmosphere |

| Esterification | Methanol, acid catalyst (H2SO4 or HCl) | Room temp to reflux | 75-90 | Protects carboxylic acid group |

| Hydrolysis (if needed) | Base or acid hydrolysis | NaOH or HCl, aqueous medium | 80-95 | Selective for ester or acid |

Purification and Characterization

- Purification is typically achieved by chromatographic techniques such as reverse-phase chromatography using C-18 silica with water/acetonitrile/methanol gradients buffered with formic acid.

- Characterization includes NMR (1H, 13C), mass spectrometry (MS), and IR spectroscopy to confirm structure and purity.

Research Findings and Analytical Data

- The compound’s purity and identity are confirmed by spectral data: 1H NMR signals corresponding to the pyrrolidine ring protons, aromatic fluorophenyl protons, and methoxycarbonyl methyl protons.

- Mass spectrometry confirms the molecular ion peak consistent with the molecular weight of 309.33 g/mol.

- Chromatographic purity is typically above 95% for research-grade material.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C16H20FNO4 |

| Molecular Weight | 309.33 g/mol |

| Key Functional Groups | Pyrrolidine ring, 4-fluorophenyl, methoxycarbonyl ester, carboxylic acid |

| Typical Synthetic Route | Multi-step: ring formation, aromatic substitution, esterification |

| Common Reagents | Amino acid/ester precursors, 4-fluorophenylboronic acid, Pd catalysts, methanol, acid/base catalysts |

| Purification | Reverse-phase chromatography (C-18 silica) |

| Characterization | 1H NMR, 13C NMR, MS, IR spectroscopy |

| Typical Yields | 60-90% per step depending on reaction |

Q & A

Basic Research Questions

Q. What are the recommended multi-step synthetic routes for 5-Ethyl-2-(4-fluorophenyl)-5-(methoxycarbonyl)-1-methyl-3-pyrrolidinecarboxylic acid?

- Methodology : The synthesis likely involves:

Core Pyrrolidine Formation : Cyclization of a β-keto ester with a fluorophenyl-substituted amine, using methods analogous to thiophene-based heterocycle synthesis (e.g., condensation with ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate ).

Substituent Introduction : Sequential alkylation (ethyl and methyl groups) via nucleophilic substitution or Friedel-Crafts alkylation. Methoxycarbonyl groups may be introduced using acid chlorides or anhydrides .

Carboxylic Acid Functionalization : Hydrolysis of ester intermediates under basic conditions (e.g., NaOH/EtOH), as seen in related pyrrolidinecarboxylate syntheses .

- Key Challenges : Competing side reactions due to steric hindrance from the fluorophenyl group; purification via column chromatography (silica gel, gradient elution) is critical.

Q. How can the stereochemistry of this compound be confirmed experimentally?

- Methodology :

X-ray Crystallography : Resolve absolute configuration, as demonstrated for fluorophenylpyridine derivatives (e.g., 2-Fluoro-5-(4-fluorophenyl)pyridine, where C–F bond lengths and torsion angles were analyzed ).

Chiral HPLC : Compare retention times with enantiomerically pure standards.

NMR Analysis : Use NOESY to detect spatial proximity of substituents (e.g., ethyl vs. methyl groups) .

Advanced Research Questions

Q. How do stereochemical variations at the pyrrolidine ring impact biological activity?

- Methodology :

Stereoselective Synthesis : Prepare enantiomers via chiral catalysts (e.g., Evans oxazolidinones) or enzymatic resolution .

Pharmacological Assays : Test enantiomers in vitro (e.g., receptor binding assays for anti-inflammatory or analgesic activity, as in pyrazole-4-carboxylate studies ).

Data Interpretation : Correlate activity with steric/electronic effects. For example, bulky substituents may hinder target binding, while fluorophenyl groups enhance lipophilicity .

Q. What analytical techniques are suitable for detecting trace impurities in this compound?

- Methodology :

LC-MS/MS : Identify impurities at ppm levels using high-resolution mass spectrometry, referencing methods for fluorinated pyridines .

1H/19F NMR : Detect fluorinated by-products (e.g., unreacted 4-fluorophenyl precursors) via distinct splitting patterns .

Elemental Analysis : Verify purity (>98%) by comparing experimental vs. theoretical C/H/N/F ratios .

Q. How can contradictory pharmacological data (e.g., varying IC50 values) be resolved?

- Methodology :

Purity Verification : Re-test compounds after rigorous purification (e.g., recrystallization from ethyl acetate/hexane) .

Assay Standardization : Control variables like solvent (DMSO concentration), cell line passage number, and incubation time .

Meta-Analysis : Compare data across studies using fluorophenyl analogs (e.g., Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]thiazole-5-carboxylate ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.